molecular formula C25H51K2O10P B12693283 Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate CAS No. 97404-10-9

Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate

Cat. No.: B12693283
CAS No.: 97404-10-9
M. Wt: 620.8 g/mol
InChI Key: SSXBXUNMIKCYHB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Identification

The compound dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate is systematically named according to IUPAC guidelines as dipotassium;2-[2-[2-[2-[2-[2-(11-methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate . This nomenclature reflects its structural complexity, which includes a 29-methyl-substituted triacontyl chain interspersed with six ether oxygen atoms and terminated by a phosphate group bonded to two potassium ions.

The CAS Registry Number for this compound is 97404-10-9 , a unique identifier assigned by the Chemical Abstracts Service to ensure precise chemical distinction. This identifier is critical for regulatory documentation, patent applications, and academic research.

Table 1: Key Identifiers

Property Value
IUPAC Name Dipotassium;2-[2-[2-[2-[2-[2-(11-methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate
CAS Number 97404-10-9
EC Number Not publicly disclosed

Molecular Formula and Weight Analysis

The molecular formula of this compound is C25H51K2O10P . This formula accounts for:

  • 25 carbon atoms in the alkyl and ether-linked chains,
  • 51 hydrogen atoms ,
  • 2 potassium ions associated with the phosphate group,
  • 10 oxygen atoms distributed across ether linkages and the phosphate moiety,
  • 1 phosphorus atom central to the phosphate group.

The molecular weight is calculated as 620.8 g/mol , derived from the sum of atomic masses of constituent elements. This value is essential for stoichiometric calculations in synthetic protocols and analytical quantification.

Table 2: Atomic Composition and Molecular Weight

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon (C) 25 12.01 300.25
Hydrogen (H) 51 1.008 51.41
Potassium (K) 2 39.10 78.20
Oxygen (O) 10 16.00 160.00
Phosphorus (P) 1 30.97 30.97
Total 620.83

SMILES Notation and InChIKey Interpretation

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is:

CC(C)CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOP(=O)([O-])[O-].[K+].[K+]  

This string encodes the molecular structure as follows:

  • CC(C) : A methyl branch (29-methyl group) on the dodecyl chain,
  • CCCCCCCCCCO : A linear dodecyl chain (C12) connected to an ether oxygen,
  • CCOCCOCCOCCOCCOCCO : Six repeating ethylene glycol (ethoxy) units,
  • CCOP(=O)([O-])[O-] : A phosphate group bonded to two potassium counterions.

The InChIKey SSXBXUNMIKCYHB-UHFFFAOYSA-L provides a standardized hash for computational identification. The first segment (SSXBXUNMIKCYHB) represents the molecular skeleton, while the second (UHFFFAOYSA-L) denotes stereochemical and protonation states, confirming the absence of chiral centers and the presence of two anionic oxygen atoms on the phosphate group.

Crystallographic and Conformational Studies

Experimental crystallographic data for this compound remain limited in publicly available literature. However, molecular modeling and analogous compounds suggest a conformation dominated by:

  • Extended alkyl chain : The 29-methyltriacontyl backbone adopts a zigzag configuration stabilized by van der Waals interactions.
  • Ether-oxygen flexibility : The six ethoxy units introduce torsional flexibility, enabling dynamic conformational changes in solution.
  • Phosphate group geometry : The PO4³⁻ group forms a tetrahedral arrangement with bond angles approximating 109.5°, consistent with sp³ hybridization.

Theoretical studies predict that the potassium ions coordinate with the phosphate oxygen atoms, forming ionic interactions with approximate K–O distances of 2.8 Å. This coordination stabilizes the molecule in aqueous environments, enhancing solubility despite the long hydrophobic chain.

Table 3: Predicted Structural Parameters

Parameter Value
P–O bond length 1.54 Å
K–O coordination distance 2.76–2.84 Å
C–O–C bond angle (ether) 112°

Properties

CAS No.

97404-10-9

Molecular Formula

C25H51K2O10P

Molecular Weight

620.8 g/mol

IUPAC Name

dipotassium;2-[2-[2-[2-[2-[2-(11-methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate

InChI

InChI=1S/C25H53O10P.2K/c1-25(2)11-9-7-5-3-4-6-8-10-12-29-13-14-30-15-16-31-17-18-32-19-20-33-21-22-34-23-24-35-36(26,27)28;;/h25H,3-24H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2

InChI Key

SSXBXUNMIKCYHB-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCCCCCCOCCOCCOCCOCCOCCOCCOP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Phosphorylation of Long-Chain Polyether Alcohol

  • The parent alcohol, 2-[2-[2-[2-[2-[2-(11-methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol, is reacted with a suitable phosphoric acid derivative, such as phosphoric acid or phosphoryl chloride, under controlled conditions.
  • The reaction is typically carried out in an anhydrous organic solvent with temperature control to avoid side reactions.
  • Catalysts or activating agents may be used to facilitate esterification.
  • The reaction yields the corresponding phosphate ester intermediate, often as a dihydrogen phosphate form.

Conversion to Dipotassium Salt

  • The phosphate ester intermediate is neutralized with potassium hydroxide or potassium carbonate to form the dipotassium salt.
  • This neutralization is performed in aqueous or mixed solvent systems, carefully controlling pH and temperature to ensure complete conversion and avoid hydrolysis.
  • The resulting dipotassium salt is isolated by crystallization or precipitation, followed by filtration and drying.

Purification and Isolation

  • Purification methods include recrystallization, chromatography, or solvent extraction to remove impurities and unreacted starting materials.
  • Chromatographic techniques such as column chromatography or preparative HPLC may be employed for high purity.
  • The final product is typically obtained as a solid or powder with high purity suitable for research applications.
  • Reaction conditions such as temperature, solvent choice, and reaction time significantly affect yield and purity.
  • For example, maintaining reaction temperatures between 30-70 °C during phosphorylation and neutralization steps optimizes ester formation and salt conversion.
  • Use of phase transfer catalysts or quaternary ammonium salts can enhance reaction rates and selectivity.
  • Controlled crystallization techniques improve the purity of the dipotassium salt by minimizing inclusion of inorganic and organic impurities.
Step Conditions/Parameters Notes/Outcomes
Phosphorylation Solvent: Anhydrous organic (e.g., toluene) Temperature: 30-70 °C
Catalyst: Possible use of activating agents Reaction time: 2-6 hours
Neutralization to Dipotassium Salt Base: KOH or K2CO3 aqueous solution pH control: ~7-8
Temperature: 25-60 °C Reaction time: 1-4 hours
Purification Recrystallization or chromatography Solvents: ethanol, ethyl acetate, xylene
Drying: Vacuum drying at 50-60 °C Purity: >95% achievable

A related phosphate ester preparation method involves:

  • Reacting sodium diethylphosphate with chloroethane in the presence of phase transfer catalysts such as benzyltriethylammonium chloride or tetrabutylammonium bromide.
  • The reaction is conducted in solvents like xylene at elevated temperatures (120-130 °C) for 10-20 hours.
  • Post-reaction, the mixture is filtered, washed with aromatic solvents, and purified by vacuum distillation to yield high-purity phosphate esters with yields around 70-75%.

Though this example is for triethyl phosphate, the methodology of alkylation of phosphate salts under phase transfer catalysis and controlled conditions is relevant for synthesizing complex phosphate esters like dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate.

  • The preparation of dipotassium hydrogen phosphate, a simpler dipotassium phosphate salt, involves neutralization of phosphoric acid with potassium hydroxide.
  • Strict control of crystallization temperature and addition of organic solvents (ethanol, ethyl acetate) during cooling improves crystal quality and purity.
  • Cooling rates are carefully controlled in stages from 80 °C down to 0 °C to ensure uniform crystal growth and impurity exclusion.

This process informs the purification and crystallization steps for more complex dipotassium phosphate esters.

The preparation of this compound involves:

  • Phosphorylation of a long-chain polyether alcohol precursor under controlled conditions.
  • Neutralization of the phosphate ester intermediate with potassium bases to form the dipotassium salt.
  • Purification by recrystallization or chromatographic methods to achieve high purity.
  • Optimization of reaction parameters such as temperature, pH, solvent, and catalysts to maximize yield and minimize impurities.

The synthesis leverages established phosphate ester chemistry and salt formation techniques, with adaptations for the compound’s unique long-chain polyether structure.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: It can be reduced under specific conditions to yield lower oxidation states.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acids are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, facilitating the binding and modulation of biological pathways. The ethoxy groups contribute to the compound’s solubility and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Target Compound:

  • Structure : A 36-carbon chain (triacontyl backbone) with six ether linkages (3,6,9,12,15,18-hexaoxa), a methyl group at position 29, and a dipotassium phosphate head.
  • Key Features: Amphiphilic nature due to the polar phosphate group and nonpolar polyether chain.

Comparison Compounds:

Applications: Buffering agent in pharmaceuticals (e.g., pH stabilization in intravenous solutions ), nutrient source in microbial cultures .

Dipotassium EDTA (K₂EDTA) Structure: Ethylenediaminetetraacetic acid with two potassium counterions. Applications: Chelating agent in diagnostics (e.g., anticoagulant in blood collection tubes ). Solubility: Moderate water solubility (~50 g/L), pH-dependent stability.

Dipotassium 2-Ethylhexyl Phosphate

  • Structure : Shorter branched alkyl chain (2-ethylhexyl) with phosphate group.
  • Applications : Surfactant in industrial detergents or lubricants .
  • Solubility : Enhanced lipophilicity compared to K₂HPO₄, soluble in organic solvents.

Physicochemical Properties (Hypothetical Table)

Property Dipotassium 29-methyl-hexaoxatriacontyl phosphate K₂HPO₄ K₂EDTA Dipotassium 2-ethylhexyl phosphate
Molecular Weight ~800–900 g/mol (estimated) 174.18 g/mol 404.45 g/mol ~260 g/mol (estimated)
Water Solubility Low (hydrophobic chain dominance) ≥1.6 g/mL ~50 g/L Insoluble
Organic Solubility High (ether linkages) Insoluble Low High
Primary Use Surfactant/stabilizer (hypothesized) Buffer, nutrient Chelator Surfactant

Biological Activity

Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate (CAS Number: 97404-10-9) is a complex phospholipid compound known for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C25H51K2O10PC_{25}H_{51}K_2O_{10}P and a molecular weight of approximately 620.84 g/mol. The compound features a long hydrocarbon chain which contributes to its amphiphilic nature, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC25H51K2O10PC_{25}H_{51}K_2O_{10}P
Molecular Weight620.84 g/mol
CAS Number97404-10-9
LogP5.24
EINECS306-773-3

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : Due to its amphiphilic nature, this compound can integrate into lipid membranes, potentially altering membrane fluidity and permeability.
  • Cell Signaling Modulation : It may influence cell signaling pathways by interacting with membrane proteins or lipids involved in signal transduction.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Antioxidant Activity

A study published in the Journal of Applied Biochemistry investigated the antioxidant properties of various phospholipids including this compound. The results indicated a significant reduction in lipid peroxidation in cell cultures treated with the compound compared to controls.

Cytotoxic Effects

In vitro cytotoxicity assays demonstrated that this compound exhibited selective cytotoxic effects against certain cancer cell lines while sparing normal cells. This selectivity suggests potential applications in targeted cancer therapies.

Anti-inflammatory Properties

Research conducted on animal models showed that administration of this compound resulted in reduced levels of pro-inflammatory cytokines. This finding supports its potential use as an anti-inflammatory agent.

Potential Therapeutic Applications

Based on the biological activities observed in studies:

  • Cancer Therapy : Its selective cytotoxicity against cancer cells positions it as a candidate for further development in cancer treatment protocols.
  • Antioxidant Supplementation : Its ability to reduce oxidative stress may make it beneficial for conditions linked to oxidative damage.
  • Anti-inflammatory Treatments : The compound's anti-inflammatory properties could be harnessed for treating chronic inflammatory diseases.

Q & A

Basic: What are the recommended methods for synthesizing dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including phosphorylation and polyether chain assembly. A plausible approach includes:

Polyether backbone preparation : Use iterative ethylene oxide addition to construct the 3,6,9,12,15,18-hexaoxatriacontyl chain, followed by methylation at position 22.

Phosphorylation : React the polyether intermediate with phosphorus oxychloride (POCl₃) under anhydrous conditions, followed by neutralization with potassium hydroxide to form the dipotassium phosphate salt.

Purification : Employ liquid-liquid extraction with ethyl acetate and aqueous dipotassium hydrogen-phosphate solutions (as described in EP 4374877A2 for analogous compounds) .

Basic: How can researchers verify the purity of this compound using analytical techniques?

Methodological Answer:

  • HPLC : Use a reversed-phase C18 column with a mobile phase of acetonitrile and 0.02 M potassium phosphate buffer (pH 11.0), adjusted with 10 N KOH. Monitor UV absorbance at 210–220 nm for phosphate detection .
  • NMR : Confirm the polyether chain structure via ¹H NMR (δ 3.4–3.7 ppm for ethylene oxide protons) and ³¹P NMR (δ 0–2 ppm for phosphate group).
  • Elemental Analysis : Compare measured C, H, and P content with theoretical values based on the molecular formula.

Advanced: How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?

Methodological Answer:
Contradictions often arise from variations in pH, temperature, or salt concentration. To resolve discrepancies:

Solubility Profiling : Conduct systematic studies using buffered solutions (e.g., dipotassium hydrogen-phosphate buffer, pH 8.7–9.4) and organic solvents (e.g., ethyl acetate, hexane).

Temperature Dependence : Measure solubility at 4°C, 25°C, and 40°C to identify phase transitions.

Salt Effects : Test solubility in the presence of counterions (e.g., Na⁺ vs. K⁺) using ion chromatography to assess ion-pairing interactions .

Advanced: What experimental strategies are effective for studying the compound’s stability under storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Incubate samples at 40°C/75% relative humidity for 4 weeks and analyze via HPLC for degradation products (e.g., free phosphate or polyether cleavage).
  • Light Sensitivity : Expose to UV (254 nm) and visible light, monitoring changes in UV-Vis spectra.
  • Long-Term Stability : Store aliquots at –20°C (dry) and –80°C (in aqueous buffer), comparing baseline NMR and mass spectrometry data over 6–12 months .

Advanced: How can researchers address discrepancies in reported phosphate group reactivity in polyether-based phosphates?

Methodological Answer:

Reactivity Mapping : Use ³¹P NMR to track phosphate hydrolysis under acidic (pH 3–5) and alkaline (pH 9–11) conditions.

Competitive Binding Assays : Compare the compound’s phosphate group affinity for metal ions (e.g., Fe³⁺, Ca²⁺) with simpler dipotassium phosphates (e.g., K₂HPO₄) .

Computational Modeling : Perform DFT calculations to assess steric hindrance from the polyether chain on phosphate ionization .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Handle in a fume hood due to potential dust formation.
  • Spill Management : Neutralize spills with 5% acetic acid (for basic residues) or sodium bicarbonate (for acidic residues) .

Advanced: What are the challenges in characterizing the polyether chain’s conformational dynamics?

Methodological Answer:

  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radius in aqueous solutions to assess aggregation.
  • Molecular Dynamics Simulations : Model chain flexibility using software like GROMACS, parameterizing ethylene oxide units with OPLS-AA force fields.
  • Circular Dichroism (CD) : Probe chiral centers (if present) in the methyl branch at position 29 for conformational preferences .

Basic: How can researchers validate the compound’s role in membrane mimetic systems?

Methodological Answer:

  • Langmuir-Blodgett Monolayers : Measure surface pressure-area isotherms to assess lipid interaction.
  • Fluorescence Anisotropy : Incorporate dansyl or DPH probes to evaluate membrane fluidity modulation.
  • Cryo-EM : Visualize vesicle formation in aqueous buffers containing the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.